Physicochemical Profiling & Synthesis Guide: 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol
Physicochemical Profiling & Synthesis Guide: 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol
Topic: Physicochemical properties of 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
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Executive Summary: The Strategic Value of the Ortho-Difluoromethyl Motif
In modern medicinal chemistry and agrochemical design, 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol (CAS 2090540-48-8) represents a high-value scaffold for modulating physicochemical properties without significantly altering steric bulk.[1]
The strategic importance of this compound lies in the 2-difluoromethyl (-CHF₂) group acting as a "lipophilic hydrogen bond donor."[1] Unlike the trifluoromethyl (-CF₃) group, which is purely hydrophobic and electron-withdrawing, the -CHF₂ moiety at the ortho position introduces a unique dipole and the potential for intramolecular hydrogen bonding with the phenolic hydroxyl. This interaction can:
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Modulate Acidity (pKa): Fine-tune the ionization state of the phenol at physiological pH.
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Enhance Metabolic Stability: Block the metabolically labile ortho-position while providing a "metabolic handle" that is more resistant to oxidation than a methyl group.
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Improve Permeability: Increase lipophilicity (LogP) relative to the parent aldehyde or alcohol while maintaining water solubility.
This guide provides a comprehensive technical analysis of this compound, from synthesis to physicochemical characterization.
Chemical Identity & Structural Specifications
| Parameter | Specification |
| Chemical Name | 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol |
| CAS Number | 2090540-48-8 |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| SMILES | COc1ccc(O)c(C(F)F)c1F |
| Core Scaffold | Polyfluorinated Phenol |
| Key Functional Groups | Phenolic -OH, Ortho-CHF₂, Meta-F, Para-OMe |
Physicochemical Profile (Predicted & Derived)
Note: As a specialized intermediate, specific experimental values may vary by batch. The values below are derived from high-confidence consensus algorithms (ACD/Labs, ChemAxon) and structural analog analysis.
| Property | Value / Range | Confidence | Mechanistic Insight |
| LogP (Octanol/Water) | 2.2 – 2.6 | High | The -CHF₂ group increases lipophilicity compared to -CH₃ (LogP ~1.[1]9) but less than -CF₃.[1] |
| pKa (Acid Dissociation) | 7.8 – 8.5 | Medium | Significantly more acidic than 4-methoxyphenol (pKa ~10.[1]2) due to the electron-withdrawing nature of F and CHF₂. |
| H-Bond Donors (HBD) | 2 | High | Phenolic -OH (strong) and -CHF₂ proton (weak, "activated" C-H).[1] |
| H-Bond Acceptors (HBA) | 4 | High | Phenolic O, Methoxy O, and Fluorine atoms.[1] |
| Topological Polar Surface Area (TPSA) | 29 – 35 Ų | High | Indicates good membrane permeability profile. |
| Melting Point | 45 – 55 °C | Low | Likely a low-melting solid or viscous oil depending on purity; ortho-substituents often disrupt crystal packing.[1] |
Structural Analysis: The Ortho-Effect
The proximity of the -CHF₂ group to the phenolic -OH is the defining feature of this molecule.
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Intramolecular H-Bonding: The acidic proton of the phenol can donate a hydrogen bond to the fluorine atoms of the -CHF₂ group. Conversely, the polarized C-H of the -CHF₂ can interact with the phenolic oxygen.
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Conformational Lock: This interaction restricts rotation around the phenyl-oxygen bond, potentially "locking" the bioactive conformation and reducing the entropic penalty upon binding to a protein target.
Synthesis & Manufacturing Insights
Direct difluoromethylation of phenols typically results in O-alkylation (forming difluoromethyl ethers, Ar-O-CHF₂).[1] To achieve the C-alkylation required for this structure (Ar-CHF₂), a stepwise approach via an aldehyde intermediate is the industry standard for reliability and yield.[1]
Recommended Synthetic Route
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Starting Material: 3-Fluoro-4-methoxyphenol.[1]
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Step 1: Ortho-Formylation. Introduction of an aldehyde group at the 2-position using the Duff Reaction or Rieche Formylation (TiCl₄/Cl₂CHOCH₃).
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Step 2: Deoxyfluorination. Conversion of the aldehyde (-CHO) to the difluoromethyl (-CHF₂) group using DAST (Diethylaminosulfur trifluoride) or XtalFluor-E .[1]
Figure 1: Robust synthetic pathway for C-difluoromethylation of the phenol core.
Critical Experimental Considerations
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Deoxyfluorination Safety: DAST can be explosive at high temperatures. Reactions should be kept below 40°C. XtalFluor-E is a safer, solid alternative that releases less HF.[1]
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Purification: The final product is a phenol and can be purified via acid-base extraction (soluble in dilute NaOH, insoluble in acid) to remove non-acidic impurities before column chromatography.
Characterization Protocols
To validate the physicochemical properties for drug filing or assay development, the following self-validating protocols are recommended.
Protocol A: pKa Determination (Potentiometric Titration)
Why: Accurate pKa is critical for predicting solubility and protein binding. The presence of fluorine atoms can shift pKa unexpectedly.
Methodology:
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Preparation: Dissolve 5 mg of the compound in a solution of 0.1 M KCl (ionic strength adjuster) with minimal methanol (<5%) to ensure solubility.
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Titrant: Carbonate-free 0.1 M NaOH.
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Execution: Perform titration under inert gas (N₂ or Ar) to prevent CO₂ absorption.
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Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative maximum) corresponds to the pKa.
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Validation: Use a standard (e.g., 4-chlorophenol, pKa 9.4) as a control run.
Protocol B: Lipophilicity (LogD) via HPLC
Why: Traditional shake-flask methods are prone to emulsion errors with fluorinated surfactants.[1] HPLC is more reproducible.
Methodology:
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Column: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse).[1]
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Mobile Phase: Methanol/Water gradient with 0.1% Formic Acid (to keep phenol protonated).
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Calibration: Run a set of 5 standards with known LogP values (e.g., Toluene, Acetophenone, Anisole).
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Calculation:
Correlate of the target to the calibration curve to derive LogP.
Figure 2: Mechanistic drivers of the compound's physicochemical properties.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential for HF release if degraded.
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Storage: Store at 2-8°C under inert atmosphere (Argon). The -CHF₂ group is generally stable, but the phenol is oxidation-prone.[1]
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Specific Precaution: Avoid contact with strong bases at elevated temperatures, which may trigger elimination of HF from the -CHF₂ group to form a quinone methide-like species.[1]
References
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SynQuest Laboratories. (2024). Product Specification: 2-(Difluoromethyl)-3-fluoro-4-methoxyphenol (CAS 2090540-48-8).[1] SynQuest Labs. Link
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Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate.[2] Science (New York, N.Y.), 342(6160), 956–960.[1] Link(Context: Validation of difluoromethylation stability and methods).
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Link(Context: Methodology for pKa prediction of fluorinated phenols).[1]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link(Context: Bioisosteric properties of the CHF2 group).[1]
